Lipophilicity Modulation: A 0.7 LogP Increase Over the Non-methylated Analog
1,4,4-trimethylcyclohexane-1-carbonitrile demonstrates a computed XLogP3-AA value of 3.1, which is significantly higher than that of 1-methylcyclohexane-1-carbonitrile (XLogP3-AA = 2.4) [1][2]. This 0.7 log unit increase indicates a markedly higher lipophilicity for the target compound, attributable to its three methyl substituents. This quantitative difference is critical for applications where membrane permeability or organic phase partitioning is a key determinant of performance.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 1-methylcyclohexane-1-carbonitrile: 2.4 |
| Quantified Difference | +0.7 log units (a ~5-fold increase in partition coefficient) |
| Conditions | In silico prediction by PubChem using XLogP3 3.0 algorithm. |
Why This Matters
A higher logP value can dictate superior solubility in organic solvents and different behavior in liquid-liquid extractions, directly impacting synthetic yield and purity profiles.
- [1] PubChem Compound Summary for CID 65391365, 1,4,4-Trimethylcyclohexane-1-carbonitrile. Computed Property: XLogP3-AA. View Source
- [2] PubChem Compound Summary for CID 12859572, 1-Methylcyclohexane-1-carbonitrile. Computed Property: XLogP3-AA. View Source
